2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile, commonly referred to as 2-E-4-F-5-NB, is a nitroaromatic compound that has been studied for its use in various scientific research applications. This compound is a member of the nitroaromatic family of compounds, which are characterized by their chemical structure consisting of a nitro group attached to an aromatic ring. Nitroaromatics are known for their ability to act as electron-withdrawing groups, and this property has made them attractive for use in various scientific research applications.
科学的研究の応用
- Triple-acting PPARα, -γ, and -δ Agonist : 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile acts as a potent agonist for three peroxisome proliferator-activated receptor (PPAR) subtypes: α, γ, and δ. These receptors play crucial roles in lipid metabolism, glucose homeostasis, and inflammation regulation . The compound’s EC50 values for PPARα, PPARγ, and PPARδ are 0.029 µM, 0.013 µM, and 0.029 µM, respectively.
- PPARs are implicated in metabolic disorders, including type 2 diabetes. Investigating the effects of 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile on glucose uptake, insulin sensitivity, and lipid metabolism could provide valuable insights into diabetes management .
- PPAR agonists have potential cardiovascular benefits. Researchers may explore whether 1a impacts lipid profiles, inflammation, and atherosclerosis progression .
- The compound’s unique structure warrants investigation in cancer therapy. Researchers could explore its effects on cancer cell proliferation, apoptosis, and angiogenesis .
- PPARs are implicated in neuroprotection. Studying 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile’s impact on neuroinflammation, oxidative stress, and neuronal survival may yield promising results .
- Understanding the synthetic route to 1a, especially the key step involving oxazole ring formation, can inspire novel drug design strategies. Researchers may explore modifications to enhance its pharmacological properties .
PPAR Agonism
Metabolic Disorders and Diabetes Research
Cardiovascular Health
Cancer Research
Neurodegenerative Diseases
Chemical Biology and Medicinal Chemistry
作用機序
- The primary targets of this compound are the peroxisome proliferator-activated receptors (PPARs) . Specifically, it acts as a triple-acting agonist for PPARα, PPARγ, and PPARδ .
- Activation of PPARs leads to altered gene expression, affecting lipid metabolism, insulin sensitivity, and inflammation .
- The compound’s downstream effects involve several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
特性
IUPAC Name |
2-[(E)-2-[4-[(4-fluorophenyl)methoxy]phenyl]ethenyl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-20-8-2-17(3-9-20)15-28-22-11-4-16(5-12-22)1-6-18-7-10-21(25(26)27)13-19(18)14-24/h1-13H,15H2/b6-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUHUANHEQPIGS-LZCJLJQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。